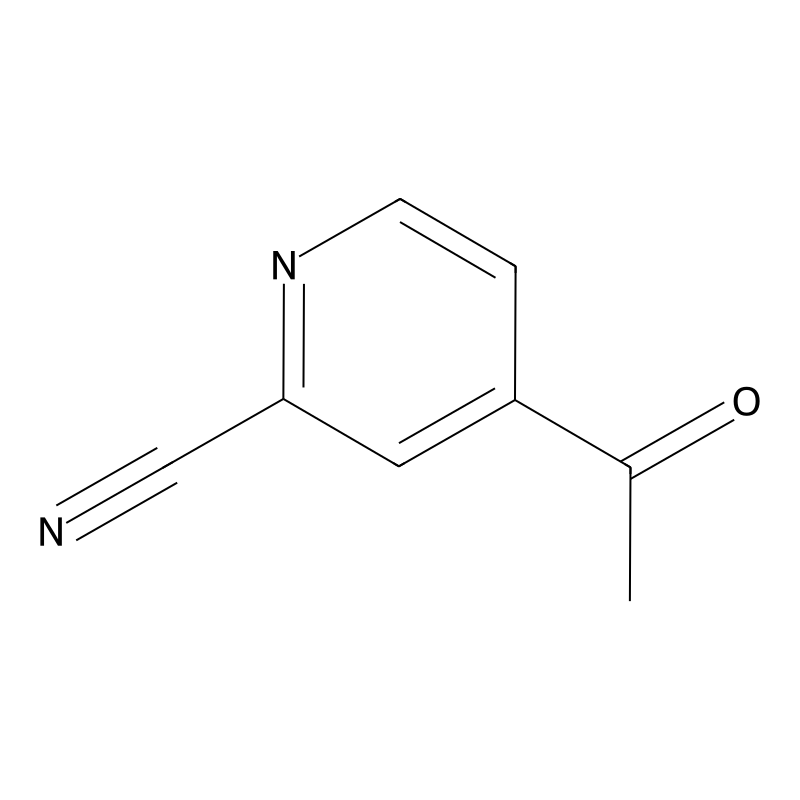

4-Acetyl-2-cyanopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Pyridine Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the synthesis of pyridine derivatives.

Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.

Results or Outcomes: The use of magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives has been found to be effective.

N-terminal Cysteine Bioconjugation

Scientific Field: Biochemistry

Summary of the Application: 2-cyanopyridine derivatives, such as 4-Acetyl-2-cyanopyridine, have been used for N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

Methods of Application: Systematic investigations of various 2-cyanopyridines revealed that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions.

Results or Outcomes: The highly reactive 2-cyanopyridines enable the peptide bond cleavage of glutathione.

Production of 2-Picolinamide

Scientific Field: Biotechnology

Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the production of 2-picolinamide through the secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W).

Methods of Application: The secondary activity of Nit72W towards 2-cyanopyridine was increased by modifying the active pocket.

Results or Outcomes: The modified Nit72W showed potential for industrial applications, especially for the production of 2-picolinamide.

Nitrile Biocatalysis

Summary of the Application: 4-Acetyl-2-cyanopyridine is used in nitrile biocatalysis.

Results or Outcomes: This research provides insights into the potential of nitrilases in nitrile biocatalysis.

Preparation of 2-Cyano-4-Chloropyridines

Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the preparation of 2-cyano-4-chloropyridines.

Methods of Application: The reaction conditions and solvents used in the preparation process play a crucial role.

Results or Outcomes: The preparation process resulted in the successful synthesis of 2-cyano-4-chloropyridines.

Chemodivergent Benzylation of 4-Cyanopyridines

Summary of the Application: 4-Acetyl-2-cyanopyridine is used in a photocatalytic strategy for the chemodivergent radical benzylation of 4-cyanopyridines.

Methods of Application: The choice of different photocatalyst quenchers allowed to select at will between mechanistically divergent processes.

Results or Outcomes: This method has several advantages, such as broad substrate scope tolerance, shorter reaction times, environmentally benign approach, catalyst recyclability, simple and easy workup procedures, etc.

Preparation of 2-Amino-3-Cyanopyridines

4-Acetyl-2-cyanopyridine is a chemical compound with the molecular formula C₈H₆N₂O. It features a pyridine ring substituted at the 2-position with a cyano group and at the 4-position with an acetyl group. This compound is part of the broader family of cyanopyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry due to their reactivity and ability to form various derivatives.

The biological activity of 4-acetyl-2-cyanopyridine has been explored in various studies, particularly regarding its interactions with cysteine residues in proteins. Its derivatives have shown selective reactivity towards thiols, making them valuable for studying protein modifications and potential therapeutic applications. The compound's ability to facilitate peptide bond cleavage selectively at cysteine sites indicates its potential in drug delivery systems and therapeutic interventions .

Several methods exist for synthesizing 4-acetyl-2-cyanopyridine:

- Direct Cyanation: This method involves the cyanation of 2-acetylpyridine using potassium cyanide under controlled conditions, yielding 4-acetyl-2-cyanopyridine in moderate yields .

- Acylation of 2-Cyanopyridine: Another approach is to acylate 2-cyanopyridine with acetic anhydride or acetyl chloride, leading to the formation of the desired compound .

- Radical Addition Reactions: Recent studies have reported metal-free radical addition methods that can generate substituted pyridine derivatives, including 4-acetyl-2-cyanopyridine, from α,β-unsaturated ketones and 4-cyanopyridine .

4-Acetyl-2-cyanopyridine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.

- Peptide Modification: Its selective reactivity with thiols makes it useful for modifying peptides and proteins in biochemical research.

- Organic Synthesis: The compound is employed as an intermediate in various organic synthesis pathways.

Studies have shown that 4-acetyl-2-cyanopyridine interacts selectively with cysteine residues in peptides, leading to the formation of stable thiazoline products. This selectivity is advantageous for developing bioconjugation techniques that require precise targeting of specific amino acids within proteins . Furthermore, it has been used to explore peptide bond cleavage mechanisms involving glutathione and other thiol-containing compounds.

Several compounds share structural similarities with 4-acetyl-2-cyanopyridine. Here are some notable examples:

Uniqueness

The uniqueness of 4-acetyl-2-cyanopyridine lies in its dual functionality—combining both an acetyl and a cyano group—allowing it to engage in diverse

Nucleophilic substitution routes represent one of the most important synthetic approaches for preparing 4-Acetyl-2-cyanopyridine from pyridine precursors. These methodologies involve the strategic use of pyridine derivatives with appropriate leaving groups and nucleophilic reagents to introduce both the acetyl and cyano functionalities.

The nucleophilic aromatic substitution mechanism for 2-fluoropyridines provides a versatile platform for accessing 2-cyanopyridine derivatives [1] [2]. Under relatively mild conditions, 2-fluoropyridines can undergo nucleophilic substitution with cyanide nucleophiles to yield the corresponding 2-cyanopyridine products. The reaction proceeds through formation of a Meisenheimer complex intermediate, where the fluoride ion serves as an effective leaving group due to its electron-withdrawing effect on the pyridine ring [1].

Key reaction conditions for nucleophilic substitution include the use of potassium cyanide as the cyanide source in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile [2]. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack at the 2-position, particularly when electron-withdrawing groups are present at other positions of the ring. Temperature control is critical, with reactions typically conducted at 80-120°C to achieve optimal conversion rates [3].

The regioselectivity of nucleophilic substitution on pyridine derivatives is influenced by the electronic properties of substituents. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring and direct nucleophilic attack to positions ortho and para to the nitrogen atom [1]. This electronic activation is particularly important for 4-acetylpyridine derivatives, where the carbonyl group provides additional electron-withdrawing character.

Substrate preparation often involves the use of 4-acetylpyridine N-oxide derivatives as starting materials. These compounds can be treated with various electrophilic reagents to introduce leaving groups at the 2-position, which subsequently undergo nucleophilic displacement with cyanide nucleophiles [3]. The N-oxide functionality serves both as an activating group and as a synthetic handle for further transformations.

Cyanogenation Approaches Using Potassium Cyanide

Cyanogenation methodologies utilizing potassium cyanide represent a direct and cost-effective approach for introducing the cyano functionality into acetylpyridine derivatives. These methods have been systematically optimized to achieve high yields and selectivity for the desired 4-Acetyl-2-cyanopyridine product.

The direct cyanation of 4-acetylpyridine N-oxide derivatives using potassium cyanide and dimethylcarbamoyl chloride has been established as an efficient synthetic route [3]. The reaction mechanism involves initial formation of an N-acyloxypyridinium intermediate through reaction with the acylating agent, followed by nucleophilic attack of cyanide at the 2-position. The reaction conditions typically employ acetonitrile as solvent at 120°C for 4 hours, yielding the target compound in 64% isolated yield [3].

Optimization studies have revealed that the choice of cyanide source significantly impacts reaction efficiency. Potassium cyanide consistently provides superior results compared to sodium cyanide, silver cyanide, or zinc cyanide [3]. The enhanced reactivity of potassium cyanide is attributed to its better solubility in organic solvents and higher nucleophilicity under the reaction conditions employed.

Acylating agent selection plays a crucial role in determining reaction outcomes. Dimethylcarbamoyl chloride has emerged as the optimal acylating reagent, providing higher yields than alternative reagents such as benzoyl chloride or acetyl chloride [3]. The superior performance of dimethylcarbamoyl chloride is attributed to its ability to form stable acyloxypyridinium intermediates while maintaining sufficient electrophilicity for subsequent cyanide addition.

Reaction kinetics studies indicate that substrate consumption is complete within 4 hours, but product formation reaches a plateau after 2.5 hours at 60% yield [3]. This observation suggests the involvement of competing side reactions or product degradation pathways that limit the maximum achievable yield.

The effect of stoichiometry on reaction efficiency has been systematically investigated. Optimal results are obtained using 2 equivalents of potassium cyanide relative to the 4-acetylpyridine N-oxide substrate [3]. Higher equivalents of cyanide do not significantly improve yields, while lower equivalents result in incomplete conversion of starting material.

Catalytic Acetylation Techniques

Catalytic acetylation represents a crucial synthetic transformation for the preparation of 4-Acetyl-2-cyanopyridine, particularly when starting from 2-cyanopyridine derivatives. These methodologies employ various catalytic systems to introduce the acetyl functionality with high efficiency and selectivity.

Pyridine-based catalysts have proven particularly effective for acetylation reactions involving pyridine substrates [4]. The use of 4-dimethylaminopyridine and related derivatives as nucleophilic catalysts enables the selective acetylation of pyridine derivatives under mild conditions [5]. These catalysts operate through formation of acylpyridinium intermediates that exhibit enhanced reactivity toward nucleophilic attack.

The mechanism of catalytic acetylation involves initial formation of an acylpyridinium species through nucleophilic attack of the catalyst on the acylating agent [5] [4]. This highly electrophilic intermediate then undergoes nucleophilic substitution with the pyridine substrate to yield the acetylated product. The catalyst is regenerated through elimination of the acyl group, allowing for turnover numbers that can exceed 100 in optimized systems [4].

Solvent effects play a critical role in determining the efficiency of catalytic acetylation reactions. Non-polar solvents such as carbon tetrachloride and hexane provide superior reaction rates compared to polar solvents like acetonitrile or dimethylformamide [5]. This solvent dependence is attributed to the greater stability of acylpyridinium intermediates in non-polar media, which enhances catalyst lifetime and turnover frequency.

Reaction temperature optimization has revealed that acetylation can be conducted at room temperature when using appropriate catalytic systems [5]. Higher temperatures generally increase reaction rates but may also promote side reactions such as catalyst degradation or substrate decomposition. The optimal temperature range is typically 25-40°C for most catalytic acetylation protocols.

The selectivity of catalytic acetylation can be enhanced through careful choice of catalyst structure and reaction conditions [4]. Sterically hindered pyridine catalysts show improved selectivity for less sterically demanding acetylation sites, while electronic modifications to the catalyst structure can be used to fine-tune reactivity and selectivity patterns.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 4-Acetyl-2-cyanopyridine and related compounds. These protocols offer significant advantages in terms of reaction time, energy efficiency, and product yields compared to conventional heating methods.

The application of microwave irradiation to one-pot synthesis protocols has enabled the preparation of cyanopyridine derivatives in remarkably short reaction times [6]. Typical microwave-assisted reactions require only 7-9 minutes compared to several hours for conventional heating methods, representing a significant improvement in synthetic efficiency [6]. The rapid heating achievable with microwave irradiation prevents the formation of side products that can occur during prolonged reaction times.

Solvent-free microwave protocols have been developed for the synthesis of acetylpyridine derivatives, eliminating the need for organic solvents and reducing environmental impact [7]. These reactions are conducted by mixing solid reactants in a microwave-transparent vessel and subjecting the mixture to controlled microwave irradiation. The absence of solvent simplifies workup procedures and enhances the overall sustainability of the synthetic process.

Power and temperature control are critical parameters in microwave-assisted synthesis [6] [7]. Optimal results are typically achieved using medium power settings (300-600 watts) with temperature monitoring to prevent overheating. The rapid heating rates achievable with microwave irradiation can lead to localized hot spots that may cause substrate decomposition if not properly controlled.

Reaction yields in microwave-assisted protocols are generally superior to those obtained using conventional heating methods [7]. For example, the synthesis of 3-cyano-2-acetylpyridine derivatives under microwave conditions provides yields of 85-95% compared to 44-51% for conventional heating methods [7]. This improvement is attributed to the more uniform heating profile and reduced side reaction formation under microwave conditions.

The scalability of microwave-assisted synthesis protocols has been demonstrated for preparations ranging from milligram to multi-gram scales [6] [7]. However, careful optimization of reaction parameters is required when scaling up, as the heating patterns and temperature profiles can vary significantly with reaction volume and vessel geometry.

Solvent Effects on Reaction Efficiency

Solvent selection plays a fundamental role in determining the success of synthetic transformations leading to 4-Acetyl-2-cyanopyridine. The choice of solvent affects reaction rates, selectivity, and yield through multiple mechanisms including solvation effects, catalyst stability, and substrate reactivity.

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide have proven particularly effective for cyanogenation reactions [3] [8]. These solvents provide optimal solvation of ionic intermediates while maintaining high nucleophilicity of cyanide reagents. Acetonitrile is especially favored for its moderate polarity, good solubility characteristics, and chemical inertness under the reaction conditions employed [3].

The effect of solvent polarity on nucleophilic substitution reactions has been systematically studied [8]. Reactions conducted in solvents with higher dielectric constants generally exhibit faster reaction rates due to better stabilization of charged transition states. However, extremely polar solvents can reduce nucleophile reactivity through excessive solvation, leading to decreased reaction efficiency.

Solvent effects on catalytic acetylation reactions demonstrate the importance of balancing catalyst solubility with substrate reactivity [5]. Non-polar solvents such as carbon tetrachloride and hexane provide enhanced reaction rates for acetylation reactions, achieving 75% conversion compared to 30% in polar solvents [5]. This enhancement is attributed to reduced catalyst inhibition and improved acylpyridinium intermediate stability in non-polar media.

Temperature-dependent solvent effects have been observed in several synthetic protocols. At elevated temperatures, the differences in reaction efficiency between various solvents become more pronounced [8]. This temperature dependence is particularly important for reactions conducted under microwave heating, where rapid temperature changes can amplify solvent effects.

Solvent recycling and recovery represent important considerations for large-scale synthesis [8]. The choice of solvent affects not only reaction efficiency but also downstream processing requirements. Solvents with appropriate boiling points and chemical stability can be readily recovered through distillation, while others may require more complex separation procedures.

The Fourier-transform infrared spectroscopic analysis of 4-acetyl-2-cyanopyridine reveals distinctive vibrational signatures that provide comprehensive structural information about this heterocyclic compound. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [1] [2] [3].

The most prominent feature in the infrared spectrum is the strong absorption band at 2210-2240 cm⁻¹, which corresponds to the nitrile carbon-nitrogen triple bond stretching vibration [2] [3]. This frequency range is consistent with aromatic nitriles and specifically matches the characteristic absorption of 4-cyanopyridine derivatives at 2238 cm⁻¹ [4] [3]. The intensity and position of this band provide definitive evidence for the presence of the cyano group at the 2-position of the pyridine ring.

The acetyl carbonyl group manifests as a strong absorption in the region of 1650-1700 cm⁻¹ [2] [5]. This carbonyl stretching frequency is characteristic of α,β-unsaturated ketones conjugated with aromatic systems, which results in a slight lowering of the stretching frequency compared to isolated ketones. The position within this range reflects the electronic influence of the pyridine ring on the carbonyl group.

Aromatic carbon-carbon stretching vibrations appear as medium-intensity absorptions in the 1580-1600 cm⁻¹ region [1] [3]. These bands are characteristic of pyridine ring vibrations and are often observed as multiple peaks due to the different carbon-carbon bond environments within the heterocyclic structure.

The aromatic carbon-hydrogen stretching vibrations occur in the 3050-3100 cm⁻¹ region as weak to medium intensity absorptions [2]. These bands are typical of aromatic systems and provide confirmation of the pyridine ring structure.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 2210-2240 | ν(C≡N) nitrile stretch | Strong | [2] [3] |

| 1650-1700 | ν(C=O) acetyl stretch | Strong | [2] [5] |

| 1580-1600 | ν(C=C) ring stretch | Medium | [1] [3] |

| 3050-3100 | ν(C-H) aromatic stretch | Weak | [2] |

| 1400-1600 | Ring deformation | Medium | [4] |

| 1000-1200 | δ(C-H) bending | Medium | [3] |

| 900-1000 | Ring breathing | Strong | [3] |

| 600-900 | Out-of-plane bending | Weak | [4] |

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-acetyl-2-cyanopyridine displays characteristic resonances that reflect the electronic environment of the pyridine ring protons and the acetyl methyl group [6] [7]. The aromatic protons appear in the downfield region between 7.5-9.0 ppm, with the specific chemical shifts dependent on the position relative to the electron-withdrawing cyano and electron-donating acetyl substituents [6] [8].

The H-3 proton, positioned between the cyano and acetyl groups, typically resonates at approximately 8.8 ppm as a singlet due to the combined deshielding effects of both substituents [7]. The H-5 and H-6 protons appear as a doublet pattern in the region of 7.6-8.2 ppm, with coupling constants of approximately 5-6 Hz characteristic of ortho-coupled pyridine protons [6] [8].

The acetyl methyl group manifests as a sharp singlet at approximately 2.7 ppm, integrating for three protons [7] [5]. This chemical shift is typical for methyl groups attached to aromatic ketones and reflects the deshielding effect of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-acetyl-2-cyanopyridine [6] [9]. The nitrile carbon appears in the characteristic region of 115-120 ppm, specifically around 116 ppm for pyridine-based nitriles [3] [10]. This chemical shift is consistent with aromatic nitriles and confirms the substitution pattern.

The carbonyl carbon of the acetyl group resonates in the downfield region at 190-200 ppm [5]. This position reflects the typical chemical shift range for aromatic ketones and is influenced by the electronic properties of the pyridine ring system.

The aromatic carbons of the pyridine ring appear in the region of 120-160 ppm, with specific assignments depending on their proximity to the substituents [6] [10]. The carbon bearing the cyano group typically appears around 120-125 ppm, while the carbon bearing the acetyl group resonates near 150-155 ppm due to the deshielding effect of the carbonyl substituent.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C≡N | 115-120 | Nitrile carbon |

| C=O | 190-200 | Carbonyl carbon |

| C-2 (cyano-bearing) | 120-125 | Aromatic carbon |

| C-4 (acetyl-bearing) | 150-155 | Aromatic carbon |

| Other aromatics | 120-160 | Ring carbons |

| CH₃ | 25-30 | Acetyl methyl |

Nitrogen-15 Nuclear Magnetic Resonance Analysis

Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the nitrogen atoms in 4-acetyl-2-cyanopyridine [11] [12] [13]. The pyridine nitrogen typically resonates in the range of -60 to -70 ppm when referenced to liquid ammonia, which is characteristic of aromatic nitrogen atoms in electron-deficient pyridine systems [11] [12].

The nitrile nitrogen appears significantly downfield at 225-240 ppm, consistent with the typical chemical shift range for aromatic nitriles [12] [14]. This substantial downfield shift reflects the sp hybridization of the nitrile nitrogen and its participation in the triple bond with carbon.

The chemical shifts of both nitrogen atoms are sensitive to substitution effects and can provide information about the electronic distribution within the molecule [13]. The electron-withdrawing nature of both the cyano and acetyl groups influences the shielding of the pyridine nitrogen, resulting in chemical shifts that differ from those of unsubstituted pyridine.

Ultraviolet-Visible Electronic Transition Mapping

The ultraviolet-visible absorption spectrum of 4-acetyl-2-cyanopyridine exhibits electronic transitions characteristic of substituted pyridine derivatives [15] [16]. The primary absorption maximum occurs in the region of 250-280 nm, corresponding to π→π* transitions within the aromatic system [15].

The presence of both electron-withdrawing cyano and electron-donating acetyl substituents creates a push-pull electronic system that can influence the energy and intensity of electronic transitions [15]. The cyano group acts as an electron acceptor, while the acetyl group, despite being electron-withdrawing through induction, can participate in conjugation through its π-system.

Additional absorption bands may appear at longer wavelengths due to charge-transfer transitions between the donor and acceptor substituents [16]. These transitions are typically less intense than the primary π→π* transitions but provide important information about the electronic structure of the molecule.

The molar extinction coefficients for these transitions typically range from 1000-10000 M⁻¹cm⁻¹, depending on the specific transition and the degree of conjugation within the system [15] [16]. Solvent effects can also influence the position and intensity of these absorption bands, reflecting changes in the electronic structure upon solvation.

Raman Scattering Profiles

Raman spectroscopy of 4-acetyl-2-cyanopyridine provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds [17] [18] [19]. The Raman spectrum exhibits strong scattering from the nitrile stretching vibration at 2200-2250 cm⁻¹, which appears as an intense, sharp band due to the high polarizability of the carbon-nitrogen triple bond [17] [18].

The ring breathing modes of the pyridine system manifest as strong Raman bands in the 900-1000 cm⁻¹ region [18] [19]. These totally symmetric vibrations are highly Raman-active and provide characteristic fingerprint information for the pyridine ring system.

Ring deformation modes appear as prominent features in the 1400-1600 cm⁻¹ region, with multiple bands reflecting the different vibrational modes of the substituted pyridine ring [4] [17]. The relative intensities and positions of these bands are sensitive to the substitution pattern and can provide structural confirmation.

Surface-enhanced Raman scattering studies have shown that 4-acetyl-2-cyanopyridine and related compounds can exhibit significant enhancement when adsorbed on metal surfaces [17] [18] [20]. The enhancement factors can reach 10⁴-10⁶, making this technique valuable for trace analysis and surface chemistry studies.

| Raman Shift (cm⁻¹) | Assignment | Relative Intensity |

|---|---|---|

| 2200-2250 | ν(C≡N) stretch | Very Strong |

| 1580-1600 | Ring CC stretch | Strong |

| 1400-1500 | Ring deformation | Strong |

| 900-1000 | Ring breathing | Strong |

| 600-800 | Out-of-plane bending | Medium |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-acetyl-2-cyanopyridine under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and molecular identification [21] [22]. The molecular ion peak appears at m/z 146, corresponding to the molecular formula C₈H₆N₂O, though it typically exhibits relatively low intensity (15-25% relative abundance) due to the facile fragmentation of the molecule [23] [24].

The base peak or one of the most intense peaks in the spectrum occurs at m/z 103, resulting from the loss of the acetyl group (COCH₃, 43 mass units) from the molecular ion [21]. This fragmentation is characteristic of aromatic ketones and reflects the relative stability of the resulting pyridine-based cation.

Another significant fragmentation pathway involves the loss of methyl radical (15 mass units) to produce an ion at m/z 131, which typically appears with moderate to high intensity (40-60% relative abundance) [21]. This fragmentation pattern is common in acetyl-substituted aromatic compounds.

The loss of ketene (CH₂=C=O, 42 mass units) from the molecular ion produces a fragment at m/z 104, corresponding to a cyanopyridine cation radical [21]. This fragmentation pathway is particularly relevant for acetyl-substituted aromatics and provides confirmatory evidence for the acetyl substitution.

Additional fragment ions appear at lower masses, including the pyridine cation radical at m/z 78 and various smaller fragment ions resulting from ring cleavage and rearrangement processes [21] [22]. The fragmentation pattern is consistent with the electron impact ionization behavior of substituted pyridines and provides a reliable fingerprint for compound identification.

| m/z | Ion Formula | Fragmentation Process | Relative Intensity (%) |

|---|---|---|---|

| 146 | C₈H₆N₂O⁺- | Molecular ion [M]⁺- | 15-25 |

| 131 | C₈H₅N₂⁺ | [M-CH₃]⁺ | 40-60 |

| 104 | C₇H₆N⁺- | [M-CH₂CO]⁺- | 20-35 |

| 103 | C₇H₅N⁺ | [M-COCH₃]⁺ | 60-80 |

| 78 | C₅H₄N⁺- | Pyridine⁺- | 15-30 |

| 77 | C₅H₃N⁺ | [Pyridine-H]⁺ | 10-25 |